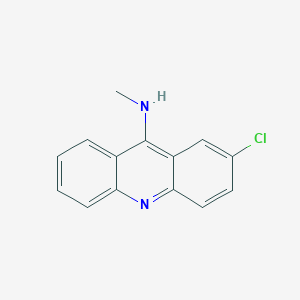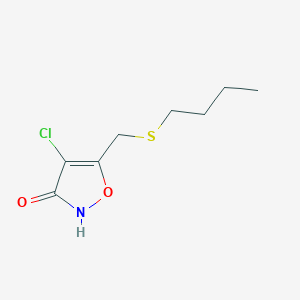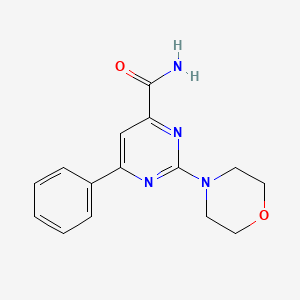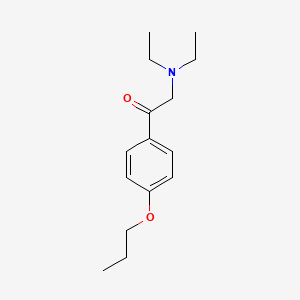
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone is an organic compound with a complex structure that includes a diethylamino group, a propoxyphenyl group, and an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(4-propoxyphenyl)ethanone typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and diethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-propoxybenzaldehyde and diethylamine under acidic or basic conditions.
Reduction: The intermediate is then subjected to a reduction reaction, often using a reducing agent like sodium borohydride or lithium aluminum hydride, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like distillation, crystallization, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can further modify the compound, potentially converting the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Nitro, sulfo, or halo derivatives of the original compound.
Applications De Recherche Scientifique
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-1-(4-propoxyphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as pain relief or anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a propoxy group.
2-(Diethylamino)-1-(4-ethoxyphenyl)ethanone: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can make it particularly valuable in certain applications, such as the development of new pharmaceuticals or industrial chemicals.
Propriétés
Numéro CAS |
88675-36-9 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2-(diethylamino)-1-(4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C15H23NO2/c1-4-11-18-14-9-7-13(8-10-14)15(17)12-16(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3 |
Clé InChI |
CMUOZUUNEKIQAL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
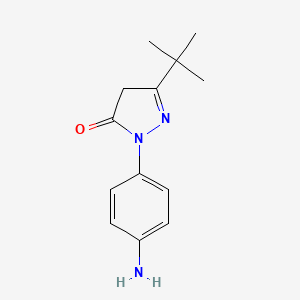
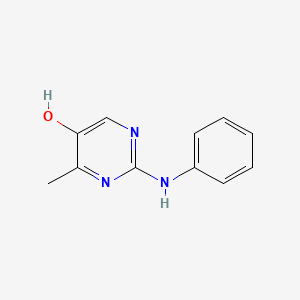
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
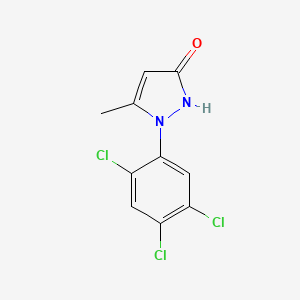
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)

